![molecular formula C21H20FNO4 B5539622 2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

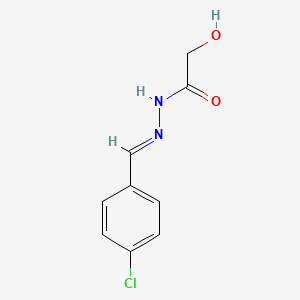

The synthesis of related morpholine derivatives involves multi-step chemical processes, including cyclization, esterification, and reductive amination, among others. For instance, the synthesis of morpholine derivatives has been described through processes such as the Mannich reaction and the reaction of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide to yield significant vasodilatation properties (Hassan et al., 2014). Another synthesis pathway involves the preparation of benzamides with a substituted 2-(aminomethyl)morpholine group, showing potent activity in various biological assays (Kato et al., 1991).

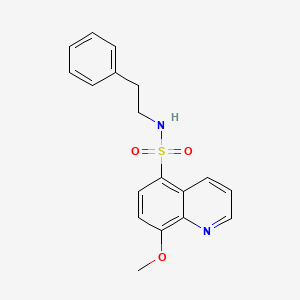

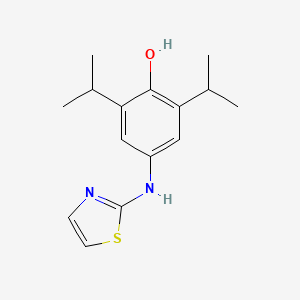

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using techniques such as X-ray crystallography, NMR, IR spectroscopy, and single-crystal diffraction. These methods help in determining the compositions, molecular structures, and crystal packing, exhibiting intermolecular interactions like hydrogen bonding and π-π stacking which are crucial for the compound's stability and reactivity (Banu et al., 2013).

Scientific Research Applications

Disposition and Metabolism in Humans

The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) shows promising applications as an orexin 1 and 2 receptor antagonist for insomnia treatment. A study explored its disposition and metabolism in humans, revealing its elimination mainly through feces, and identified significant metabolites including unusual hemiaminal and benzofuran ring-opened carboxylic acid metabolites, providing insights into its biotransformation pathways (Renzulli et al., 2011).

Inhibition of α-Glucosidase

A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. The study highlights the importance of electron-donating groups on the phenyl ring in enhancing inhibitory activity, with one compound demonstrating superior inhibition efficiency. This suggests potential applications in managing conditions like diabetes through the regulation of α-glucosidase activity (Menteşe et al., 2020).

Novel Amination Reaction

A study on 2-benzyl-5-methoxy-1,4-benzoquinones and 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones with morpholine unveiled a novel amination reaction at the β-carbon atom of the alkyl group, leading to the formation of 2-morpholino-3-phenylbenzofurans. This reaction opens new pathways for synthesizing complex molecular structures, which could have varied applications in medicinal chemistry and drug development (Jurd, 1978).

Electrochemical Fluorination

The electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives has been explored, demonstrating the potential for synthesizing N-fluoro-2,6-dimethyl-morpholine and its ester-substituted derivatives. This process highlights the versatility of electrochemical methods in fluorinating N-containing compounds, which can significantly impact the development of fluorinated pharmaceuticals and agrochemicals (Takashi et al., 1998).

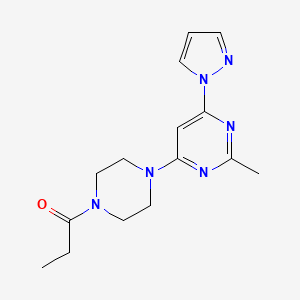

Synthesis of Pyrimidine Linked Derivatives

A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showed significant larvicidal activity against third instar larvae. This research underscores the potential of these compounds in developing new insecticides or pesticides, highlighting the importance of structural modifications for enhancing biological activity (Gorle et al., 2016).

properties

IUPAC Name |

[2-(4-fluorophenyl)morpholin-4-yl]-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c1-13-17-8-7-16(25-2)11-18(17)27-20(13)21(24)23-9-10-26-19(12-23)14-3-5-15(22)6-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQLEUNRDBCKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)